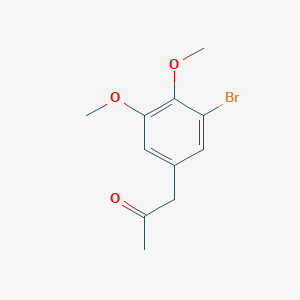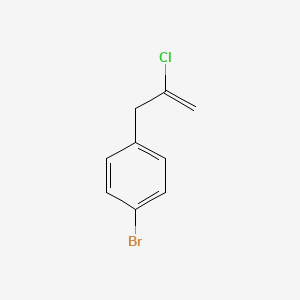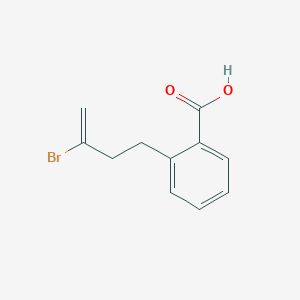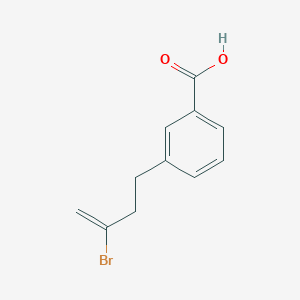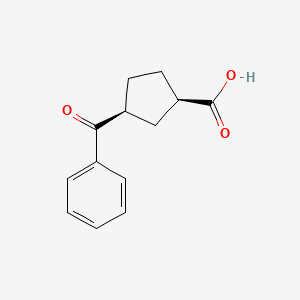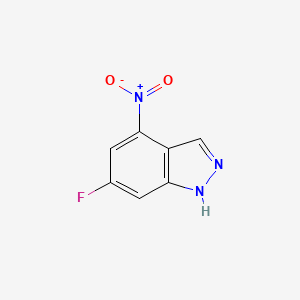
6-Fluor-4-nitro-1H-Indazol
Übersicht
Beschreibung
6-Fluoro-4-nitro-1H-indazole is a heterocyclic aromatic compound with the molecular formula C7H4FN3O2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of fluorine and nitro groups on the indazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-nitro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in the development of novel heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Mode of Action
It is known that indazole compounds can inhibit the activity of nos . This inhibition can lead to a decrease in the production of NO, which can affect various physiological processes, including vasodilation, immune response, and neurotransmission .
Biochemical Pathways
The inhibition of NOS by 6-Fluoro-4-nitro-1H-indazole can affect several biochemical pathways. For instance, the reduction in NO production can lead to vasoconstriction, affecting the cardiovascular system . It can also modulate the immune response by affecting the activity of immune cells . Furthermore, NO plays a crucial role in neurotransmission, so its reduction can influence neuronal signaling .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of NOS and the subsequent reduction in NO production can have various molecular and cellular effects. For instance, it can lead to vasoconstriction, affecting blood flow and pressure . It can also modulate the immune response and influence neuronal signaling .
Action Environment
The action, efficacy, and stability of 6-Fluoro-4-nitro-1H-indazole can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules can influence the compound’s interaction with its target .
Biochemische Analyse
Biochemical Properties
6-Fluoro-4-nitro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in many physiological processes . The interaction between 6-Fluoro-4-nitro-1H-indazole and nitric oxide synthase can lead to the modulation of nitric oxide levels, thereby influencing various biochemical pathways. Additionally, 6-Fluoro-4-nitro-1H-indazole has been shown to interact with other proteins involved in inflammatory responses, potentially inhibiting their activity and reducing inflammation .
Cellular Effects
The effects of 6-Fluoro-4-nitro-1H-indazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving nitric oxide and inflammatory mediators . By modulating the activity of nitric oxide synthase, 6-Fluoro-4-nitro-1H-indazole can alter the levels of nitric oxide within cells, impacting processes such as vasodilation, immune response, and neurotransmission. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 6-Fluoro-4-nitro-1H-indazole exerts its effects through several mechanisms. One primary mechanism involves the inhibition of nitric oxide synthase, which reduces the production of nitric oxide . This inhibition can occur through direct binding to the enzyme’s active site or through allosteric modulation, altering the enzyme’s conformation and activity. Additionally, 6-Fluoro-4-nitro-1H-indazole can interact with other biomolecules, such as transcription factors, leading to changes in gene expression and subsequent cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-4-nitro-1H-indazole have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 6-Fluoro-4-nitro-1H-indazole remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that 6-Fluoro-4-nitro-1H-indazole can have sustained effects on cellular function, particularly in modulating inflammatory responses and nitric oxide levels .
Dosage Effects in Animal Models
The effects of 6-Fluoro-4-nitro-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate nitric oxide levels and reduce inflammation without significant adverse effects . At higher doses, 6-Fluoro-4-nitro-1H-indazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits of 6-Fluoro-4-nitro-1H-indazole while minimizing potential toxicity.
Metabolic Pathways
6-Fluoro-4-nitro-1H-indazole is involved in several metabolic pathways, primarily those related to the metabolism of nitric oxide and inflammatory mediators . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites that can further interact with biochemical pathways . These metabolic interactions can influence the overall efficacy and safety profile of 6-Fluoro-4-nitro-1H-indazole, making it essential to understand its metabolic fate in different biological systems.
Transport and Distribution
The transport and distribution of 6-Fluoro-4-nitro-1H-indazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 6-Fluoro-4-nitro-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Fluoro-4-nitro-1H-indazole is crucial for its activity and function. Studies have shown that the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by specific targeting signals or post-translational modifications that direct 6-Fluoro-4-nitro-1H-indazole to its site of action. The compound’s presence in different subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-nitro-1H-indazole typically involves the nitration of 6-fluoroindazole. One common method includes the reaction of 6-fluoroindazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the indazole ring .
Industrial Production Methods: Industrial production of 6-Fluoro-4-nitro-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-4-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate).
Major Products Formed:
Reduction: 6-Fluoro-4-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-1H-indazole: Similar structure but lacks the nitro group.
6-Fluoro-1H-indazole: Lacks the nitro group at the 4-position.
4-Nitro-1H-indazole: Lacks the fluorine atom at the 6-position.
Uniqueness: 6-Fluoro-4-nitro-1H-indazole is unique due to the simultaneous presence of both fluorine and nitro groups on the indazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
6-fluoro-4-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWWUZPPDBZERM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646216 | |
| Record name | 6-Fluoro-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-14-9 | |
| Record name | 6-Fluoro-4-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)
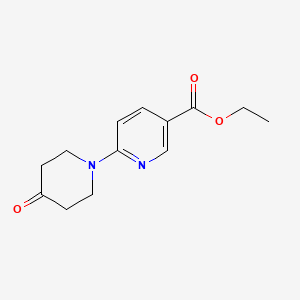
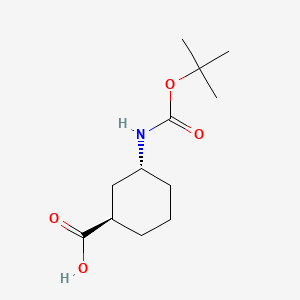

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)

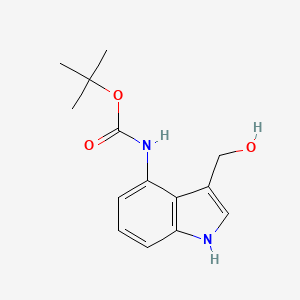

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)
